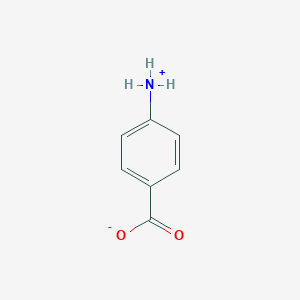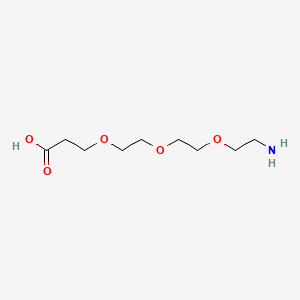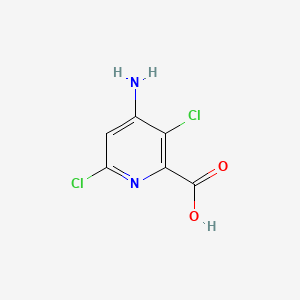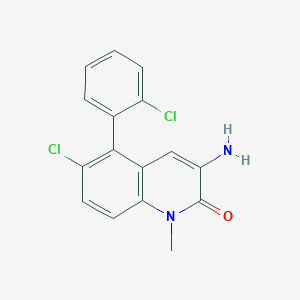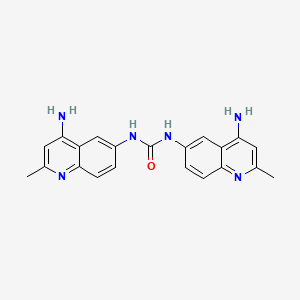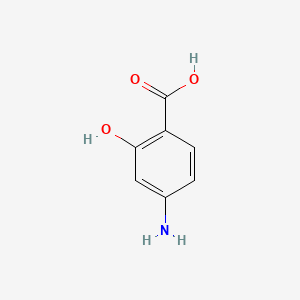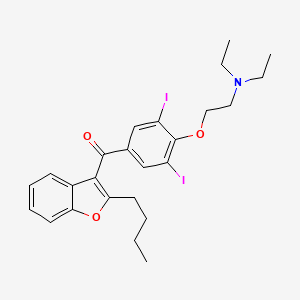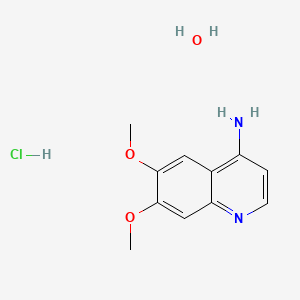
BMS-193885
科学研究应用
BMS-193885具有多种科学研究应用:
化学: 它被用作工具化合物来研究神经肽Y1受体及其在各种生理过程中的作用。
生物学: This compound用于研究神经肽Y1受体在摄食行为、记忆、情绪和心血管稳态中的作用.
作用机制
BMS-193885通过与神经肽Y1受体竞争性结合发挥作用,从而抑制神经肽Y的结合。这种抑制减少了通过Y1受体的信号传导,导致食物摄入和体重减少。 所涉及的分子靶标包括神经肽Y1受体,受影响的途径是与食欲调节和能量稳态相关的途径 .
生化分析
Biochemical Properties
BMS-193885 is a competitive antagonist of the neuropeptide Y1 receptor, with a Ki of 3.3 nM and an IC50 of 5.9 nM . It displays significant selectivity over other receptors such as σ1, α1, Y2, Y4, and Y5 . This suggests that this compound interacts with the neuropeptide Y1 receptor, inhibiting its function and thereby influencing biochemical reactions within the cell .
Cellular Effects
In cellular processes, this compound has been shown to reduce food intake and body weight via central Y1 inhibition . This suggests that it influences cell function by impacting cell signaling pathways related to feeding and body weight regulation . It is also brain penetrant, indicating that it can cross the blood-brain barrier and exert its effects on central nervous system cells .
Molecular Mechanism
The molecular mechanism of this compound involves competitive antagonism of the neuropeptide Y1 receptor . By binding to this receptor, this compound prevents the binding of neuropeptide Y, a neurotransmitter involved in various physiological processes . This inhibition can lead to changes in gene expression and cellular metabolism related to the functions of neuropeptide Y .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be active in both acute and chronic animal models of food intake . It is not orally bioavailable due to poor intestinal absorption . This suggests that while this compound has a potent effect on reducing food intake, its use may be limited by its method of administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . For instance, pretreatment with this compound at a dose of 10 mg/kg significantly reduced radioactivity levels in the kidney, lung, and spleen of mice . This suggests that higher doses of this compound may lead to greater inhibition of the neuropeptide Y1 receptor .
Transport and Distribution
This compound is brain penetrant, suggesting that it can cross the blood-brain barrier . This indicates that it may be transported and distributed within cells and tissues via mechanisms that allow it to cross this barrier .
Subcellular Localization
Given its role as a neuropeptide Y1 receptor antagonist and its ability to cross the blood-brain barrier, it is likely that it localizes to areas of the cell where these receptors are present .
准备方法
BMS-193885的合成涉及多个步骤,从制备核心二氢吡啶结构开始。合成路线通常包括以下步骤:
二氢吡啶核的形成: 这涉及在酸性条件下,适当的醛、胺和酯的缩合。
官能化: 然后,核心结构用各种取代基进行官能化,包括甲氧基苯基和哌啶基。
乳酸酯的形成: 最后一步涉及L-乳酸酯的形成.
化学反应分析
BMS-193885经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可以修饰官能团,例如将酯基还原为醇。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲电试剂。形成的主要产物取决于所使用的特定反应条件和试剂。
相似化合物的比较
BMS-193885由于其高选择性和脑穿透性而具有独特性。类似的化合物包括:
尼莫地平: 另一种二氢吡啶衍生物,但主要用作钙通道阻滞剂。
硝苯地平: 结构相似,但用于其抗高血压特性。
尼非地平: 也是一种用于治疗高血压的二氢吡啶钙通道阻滞剂.
属性
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSXJSJXZFODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018102 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186185-03-5 | |
| Record name | BMS-193885 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186185035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-193885 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-193885 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/819SRG2Y6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-193885 interact with its target and what are the downstream effects?
A: this compound is a potent and selective antagonist of the neuropeptide Y1 receptor (NPY1R). [, ] It binds to the receptor and prevents the endogenous ligand, neuropeptide Y (NPY), from binding and activating the receptor. [, ] This antagonism of NPY1R signaling has been shown to reduce food intake and body weight in animal models of obesity. [, ] Further research suggests that this compound's effects on feeding behavior are not linked to changes in anxiety, depression, or social interaction. [] The crystal structure of the human NPY1R bound to this compound has been solved, providing insights into the molecular interactions responsible for its high affinity and selectivity. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies for this compound are not detailed in the provided abstracts, research highlights the importance of structural features for binding to NPY1R. [, ] The crystal structure analysis reveals key interactions between this compound and the receptor's binding pocket, including hydrogen bonding and hydrophobic interactions. [, ] These findings suggest that modifications to these specific structural elements could alter the compound's affinity, potency, and selectivity for NPY1R.
Q3: What in vivo studies have been conducted on this compound?
A: this compound has been evaluated in various in vivo models. Rodent studies demonstrate its effectiveness in reducing food intake and body weight after both acute and chronic administration. [, , ] Furthermore, behavioral tests in rats indicate that this compound does not influence anxiety levels, depressive-like behavior, or ethanol preference. [] This suggests a targeted effect on feeding behavior without significantly impacting other emotional or motivational responses.
Q4: Are there any known radiolabeled forms of this compound, and what are they used for?
A: Yes, researchers have successfully synthesized ¹¹C-labeled this compound and its desmethyl analog for use as Positron Emission Tomography (PET) tracers. [] These radiolabeled forms enable the in vivo visualization and quantification of NPY1R binding in the brain. This is a valuable tool for studying NPY1R distribution, occupancy, and potential alterations in various physiological and pathological conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


